BENGHE Foundational & Exploratory

Check Availability & Pricing

"6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic
acid" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

6-Bromopyrazolo[1,5-ajpyrimidine-
Compound Name:
2-carboxylic acid

Cat. No.: B187127

An In-Depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Authored by: A Senior Application Scientist
Introduction

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic organic compound
that has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Its rigid,
planar bicyclic structure, which fuses a pyrazole ring with a pyrimidine ring, serves as a
"privileged scaffold."[1][2][3] This designation is reserved for molecular frameworks that can
bind to multiple, distinct biological targets, thereby offering a versatile starting point for the
development of novel therapeutics. The strategic placement of a bromine atom and a
carboxylic acid group provides orthogonal chemical handles, enabling precise, multi-directional
modifications. This guide offers an in-depth examination of its physicochemical properties,
reactivity, synthesis, and critical applications, particularly in the design of targeted therapies like
protein kinase inhibitors.

Physicochemical & Structural Properties

The foundational characteristics of a compound are critical for its application in research and
development. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid possesses a unique
combination of features that make it an attractive building block for chemical synthesis. Its key
properties are summarized below.
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Property Value Source(s)
Molecular Weight 242.03 g/mol [415]
Molecular Formula C7H4BrNsO:2 [41[6]
Monoisotopic Mass 240.94869 Da [4107]

CAS Number 300717-72-0 [4]

6-bromopyrazolo[1,5-
IUPAC Name o o [4]
a]pyrimidine-2-carboxylic acid

Density 2.09 g/cm3 [5]
XLogP3 0.9-1.19 [4]1(5]
' C1=C2N=CC(=CN2N=C1C(=0
Canonical SMILES [41[7]
)O)Br
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InChIKey [41[5]
UHFFFAOYSA-N

Chemical Reactivity and Synthetic Versatility

The utility of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid in synthetic chemistry
stems from its two distinct reactive sites: the bromine atom at the C6 position and the
carboxylic acid at the C2 position. This bifunctionality allows for sequential and controlled
chemical modifications.

o The C6-Bromine Handle: The bromine atom is an excellent leaving group for palladium-
catalyzed cross-coupling reactions.[2] This enables the introduction of a wide array of
substituents, such as aryl, heteroaryl, or alkyl groups, via reactions like the Suzuki,
Buchwald-Hartwig, and Sonogashira couplings.[1][2] This position is often targeted to
modulate the compound's interaction with the solvent-exposed regions of a protein's binding
pocket, thereby influencing selectivity and pharmacokinetic properties.

o The C2-Carboxylic Acid Handle: The carboxylic acid group is readily converted into amides,
esters, or other derivatives.[2] Amide coupling is particularly prevalent in drug design, as it
allows for the formation of stable bonds with various amine-containing fragments. These
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fragments can be designed to form critical hydrogen bonds within a target's active site,
significantly enhancing binding affinity and potency.

The diagram below illustrates these key reactive centers and the synthetic pathways they

enable.
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
C6-Br C2-COOH
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Caption: Key reactive sites on the core scaffold.

Application in Drug Discovery: A Kinase Inhibitor
Scaffold
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The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, a fundamental component of DNA
and a key structural motif in ATP (adenosine triphosphate). Because protein kinases have a
binding site for ATP, molecules mimicking this structure are excellent candidates for kinase
inhibitors.[1][2] By competitively binding to the ATP pocket, these inhibitors can block
downstream signaling pathways that are often hyperactive in diseases like cancer.[1][8]

Derivatives of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid have shown significant
promise as inhibitors of various kinases, including PI3Kd, EGFR, and B-Raf.[2][8] The
development process typically follows a logical workflow where the core scaffold is
systematically elaborated to optimize potency, selectivity, and drug-like properties.

Starting Material:
6-Bromopyrazolo[1,5-a]pyrimidine-
2-carboxylic acid

R-NHz, Coupling Agents

Step 1: Amide Coupling
(at C2-COOH)
Introduces key binding motifs

Ar-B(OH)z, Pd Catalyst

Step 2: Suzuki Coupling
(at C6-Br)
Modulates selectivity & solubility

Final Compound:

Potent & Selective
Kinase Inhibitor

Click to download full resolution via product page

Caption: Drug discovery workflow using the core scaffold.
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Exemplary Protocol: Suzuki Cross-Coupling

The following protocol provides a representative, step-by-step methodology for a Suzuki cross-

coupling reaction at the C6 position. This procedure is grounded in established chemical

principles for this transformation.[1][8]

Objective: To synthesize 6-Aryl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Materials:

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPhs)4, 0.05 eq)

Base (e.g., K2COs or Cs2CO0s, 2.0 eq)

Solvent (e.g., Dioxane/Water mixture, 10:1)

Procedure:

Vessel Preparation: To a dry round-bottom flask or microwave vial, add 6-
Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, the arylboronic acid, and the base.

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-
10 minutes to remove oxygen, which can deactivate the palladium catalyst.

Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the
degassed solvent mixture.

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the
required time (2-18 hours), monitoring progress by TLC or LC-MS.

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with
water and an organic solvent (e.g., ethyl acetate).

Extraction: Separate the organic layer. Wash sequentially with water and brine.
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 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product is then purified, typically by flash column
chromatography, to yield the final compound.

o Characterization: Confirm the structure and purity of the final product using analytical
techniques such as NMR spectroscopy and mass spectrometry.

Safety and Handling

According to GHS classifications, 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is
associated with several hazards.[4][5]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This
includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a
lab coat. All handling should be performed in a well-ventilated fume hood.[5]

Conclusion

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is far more than a simple chemical; it is
a powerful and versatile tool in the hands of medicinal chemists. With a molecular weight of
242.03 g/mol , its true value lies in the strategic positioning of its reactive handles, which allows
for the systematic and logical construction of complex molecules with high therapeutic
potential.[4] Its proven success as a scaffold for kinase inhibitors underscores its importance
and ensures its continued relevance in the ongoing quest for novel and effective medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid"
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b187127#6-bromopyrazolo-1-5-a-pyrimidine-2-
carboxylic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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